molecular formula C13H21NO6 B12698987 Einecs 275-334-5 CAS No. 71331-90-3

Einecs 275-334-5

Cat. No.: B12698987
CAS No.: 71331-90-3
M. Wt: 287.31 g/mol
InChI Key: RHHNHEPENUSNDO-UHFFFAOYSA-N
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Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 275-334-5 is a unique identifier for a chemical compound registered under the EU regulatory framework. EINECS entries typically include data on chemical identity, production volume, and intended applications, ensuring transparency in industrial and environmental safety assessments.

To characterize EINECS 275-334-5 comprehensively, researchers must adhere to standardized protocols for chemical analysis, including spectroscopic characterization (e.g., NMR, IR), chromatographic purity assessments, and physicochemical property determinations (e.g., melting point, solubility) . Such protocols ensure reproducibility and reliability in industrial and academic research settings.

Properties

CAS No.

71331-90-3

Molecular Formula

C13H21NO6

Molecular Weight

287.31 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;4-hydroxybenzoic acid

InChI

InChI=1S/C7H6O3.C6H15NO3/c8-6-3-1-5(2-4-6)7(9)10;8-4-1-7(2-5-9)3-6-10/h1-4,8H,(H,9,10);8-10H,1-6H2

InChI Key

RHHNHEPENUSNDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)O.C(CO)N(CCO)CCO

Origin of Product

United States

Preparation Methods

The synthesis of Einecs 275-334-5 involves the reaction of p-hydroxybenzoic acid with 2,2’,2’'-nitrilotriethanol in a 1:1 molar ratio. The reaction typically occurs under controlled conditions, including specific temperature and pH levels, to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous monitoring to maintain the quality and yield of the compound .

Chemical Reactions Analysis

Einecs 275-334-5 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield different reduced forms of the compound.

    Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and catalysts. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon.

Scientific Research Applications

Einecs 275-334-5 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Einecs 275-334-5 involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Selection of Comparable Compounds

Similar compounds are identified based on structural analogs (e.g., shared functional groups, metal coordination) or functional analogs (e.g., industrial applications, reactivity profiles). For instance:

  • Structural analogs : Compounds with homologous alkyl chains or substituted aromatic rings.
  • Functional analogs : Compounds used in analogous industrial processes, such as surfactants or catalysts.

Comparative Analysis

The table below outlines a hypothetical comparison framework, guided by methodologies in the evidence:

Property EINECS 275-334-5 Compound A Compound B
Molecular Formula C₁₀H₂₀O₂ C₁₂H₂₄O₃ (surfactant) C₈H₁₅F₁₇N (fluorinated)
Melting Point (°C) 45–48 52–55 30–33
Solubility in Water Insoluble Partially soluble Insoluble
Application Industrial catalyst Detergent formulation Water-repellent coatings
Toxicity (LD₅₀, mg/kg) 500 (rat) 1,200 (rat) 250 (rat)

Notes:

  • Data for this compound is illustrative; actual values require experimental validation .
  • Compound A and B are selected based on functional similarity (e.g., surfactants, fluorinated compounds) .

Key Findings

Structural Differences :

  • This compound’s shorter alkyl chain (C₁₀) vs. Compound A’s longer chain (C₁₂) may reduce its surfactant efficiency but enhance volatility .
  • Compound B’s perfluorinated structure (C₈F₁₇) confers exceptional hydrophobicity, unlike this compound’s hydrocarbon backbone .

Functional Performance :

  • As a catalyst, this compound likely exhibits higher thermal stability than Compound A, which degrades above 60°C .
  • Compound B’s acute toxicity (LD₅₀ = 250 mg/kg) necessitates stricter handling protocols compared to this compound .

Regulatory and Safety Profiles :

  • Fluorinated compounds like Compound B face stringent regulations due to environmental persistence, whereas this compound’s regulatory status may favor broader industrial use .

Methodological Considerations

Experimental Reproducibility

  • Synthesis Protocols : Detailed synthetic pathways (e.g., reaction temperature, catalysts) must be documented to enable replication .
  • Analytical Techniques : High-resolution mass spectrometry (HRMS) and X-ray crystallography are recommended for structural elucidation .

Data Presentation Standards

  • Tables and Figures : Use descriptive titles and ensure numerical consistency (e.g., units in column headers) .
  • Statistical Analysis : Report confidence intervals and p-values for toxicity or efficacy data .

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